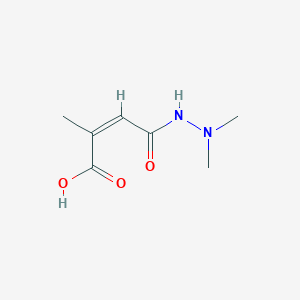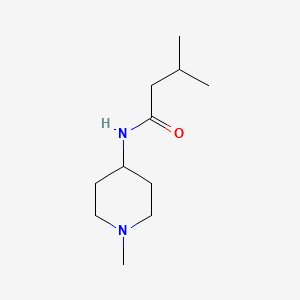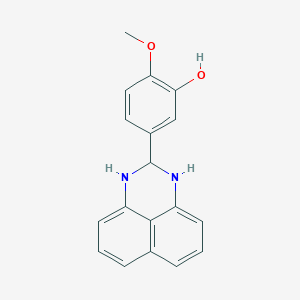![molecular formula C17H16ClNO B4894698 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. In recent years, this compound has gained significant attention from the scientific community due to its potential applications in research and drug development.
作用機序
The mechanism of action of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves the inhibition of the protein kinase CK1δ. This protein kinase is involved in the phosphorylation of various proteins that are critical for the regulation of cellular processes, including circadian rhythm and Wnt signaling. The inhibition of CK1δ by 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide leads to the alteration of these processes, which can have significant implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide have been extensively studied. The inhibition of CK1δ by this compound has been shown to alter the circadian rhythm, Wnt signaling pathway, and DNA damage response. In addition, this compound has been shown to have anti-cancer properties by suppressing the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is its specificity for CK1δ. This compound has been shown to be a potent and selective inhibitor of this protein kinase, which makes it an attractive tool for studying the role of CK1δ in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of CK1δ. This could lead to the development of more effective treatments for diseases that are associated with dysregulation of this protein kinase.
Another area of research is the identification of new targets for this compound. While CK1δ is the primary target of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide, there may be other proteins that are also affected by this compound. Identifying these targets could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a potent and selective inhibitor of the protein kinase CK1δ. This compound has significant potential for scientific research and drug development, particularly in the areas of circadian rhythm and Wnt signaling. While there are limitations to the use of this compound, there are also many future directions for research that could lead to new treatments for various diseases.
合成法
The synthesis of 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves several steps. The starting material for the synthesis is 2-(1-methylcyclopropyl)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenyl-4-chlorobenzamide in the presence of a base to yield the final product.
科学的研究の応用
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the circadian rhythm, which is the internal biological clock that regulates various physiological processes in living organisms. CK1δ is a key regulator of the circadian rhythm, and the inhibition of this protein kinase by 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to alter the circadian rhythm in animal models.
Another area of research is the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. CK1δ is a critical regulator of this pathway, and the inhibition of this protein kinase by 4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has been shown to suppress the Wnt signaling pathway in cancer cells.
特性
IUPAC Name |
4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-17(10-11-17)14-4-2-3-5-15(14)19-16(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJZJPURUZAYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylcyclopropyl)phenyl]-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)


![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)